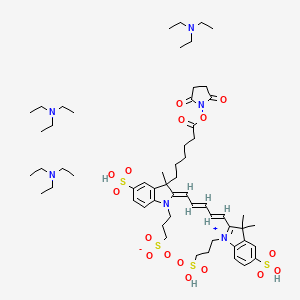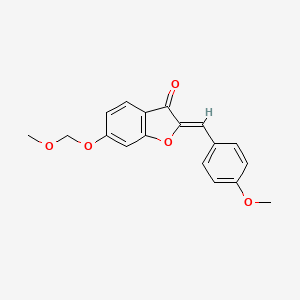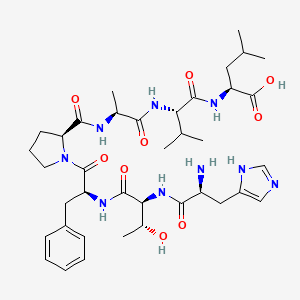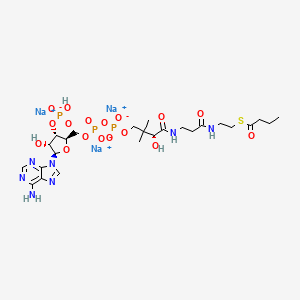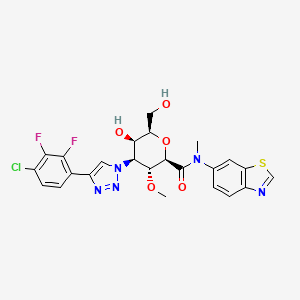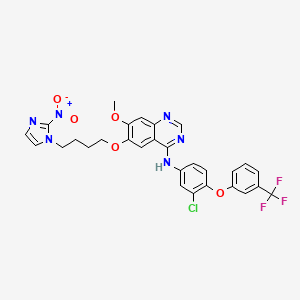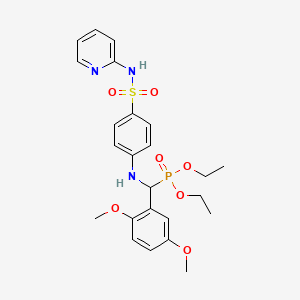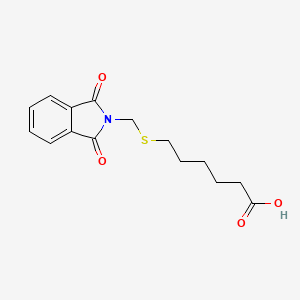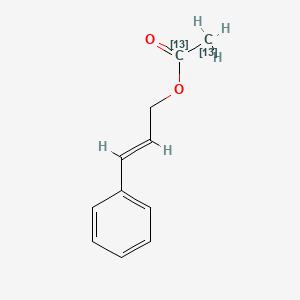
OVA-Q4H7 Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The OVA-Q4H7 Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The reaction conditions typically involve the use of protected amino acid derivatives, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.
Industrial Production Methods
Industrial production of peptides like OVA-Q4H7 involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is followed by purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
The OVA-Q4H7 Peptide primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Phosphorylation Reagents: Kinases
Dephosphorylation Reagents: Phosphatases
Major Products Formed
The primary product formed is the this compound itself. In biological systems, it can form phosphorylated derivatives, which play a role in signal transduction pathways .
Applications De Recherche Scientifique
The OVA-Q4H7 Peptide is extensively used in immunological research. It serves as a model antigen for studying T cell responses, thymic selection, and TCR affinity . Its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigates T cell development and function.
Medicine: Explores potential therapeutic applications in immunotherapy.
Industry: Utilized in the production of research reagents and diagnostic tools
Mécanisme D'action
The OVA-Q4H7 Peptide exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules, which are then recognized by TCRs on CD8+ T cells. This interaction initiates a cascade of intracellular signaling events, leading to T cell activation and differentiation . The peptide’s affinity for TCRs influences the strength and outcome of the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
SIINFEKL: The original ovalbumin peptide (257-264), known for its strong positive selection properties.
Q4R7: Another variant of the ovalbumin peptide with different affinity characteristics.
G4: A variant with a different amino acid substitution, affecting its binding properties
Uniqueness
The OVA-Q4H7 Peptide is unique due to its specific amino acid sequence (SIIQFEHL), which provides a distinct affinity profile for TCRs. This makes it a valuable tool for studying the fine-tuning of TCR responsiveness and thymic selection processes .
Propriétés
Formule moléculaire |
C46H71N11O13 |
|---|---|
Poids moléculaire |
986.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |
Clé InChI |
JSPLLEYJDBBPSC-YYSZAHCJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



